Rebaudioside I

描述

罗汉果甜苷 I 是一种甜菊糖苷,一种从甜叶菊植物叶子中提取的天然甜味剂。它以其高甜度强度而闻名,是包括甜菊糖苷和其他甜菊糖苷(如甜菊糖苷 A 和罗汉果甜苷 A)的化合物家族的一部分。 罗汉果甜苷 I 由于其甜味特性而不含传统糖类的热量,因此在食品和饮料行业中很受欢迎 .

准备方法

合成路线和反应条件: 罗汉果甜苷 I 可以通过使用葡萄糖基转移酶将罗汉果甜苷 A 生物转化来合成。 这种酶促反应在罗汉果甜苷 A 中添加一个 1→3 连接的糖单元,形成罗汉果甜苷 I . 反应条件通常涉及使用特定酶和受控环境以确保成功转化。

工业生产方法: 罗汉果甜苷 I 的工业生产通常涉及从甜叶菊植物叶子中提取和纯化甜菊糖苷。该过程包括提取、过滤和结晶等步骤,以分离高纯度的罗汉果甜苷 I。 先进的色谱技术,如亲水相互作用液相色谱,被用来实现高纯度和产量 .

化学反应分析

Structural Characterization Post-Reaction

Post-synthesis, rebaudioside I’s structure was validated using advanced spectroscopic methods:

-

NMR Assignments :

Table 2: Key HMBC Correlations for Structural Confirmation

| Proton Signal (δ) | Correlated Carbon (δ) | Bond Linkage Confirmed |

|---|---|---|

| 5.20 (H-1') | 95.2 (C-1') | β-1,3 glycosidic bond |

| 4.85 (H-13) | 89.7 (C-13) | Steviol core linkage |

Catalytic Hydrogenation (Theoretical Considerations)

Though unreported for this compound, related compounds show:

-

Hydrogenation of Exomethylene :

Challenges in Large-Scale Production

科学研究应用

罗汉果甜苷 I 具有广泛的科学研究应用:

化学: 用作研究糖基化反应和糖苷合成模型化合物。

生物学: 研究其对代谢途径的潜在影响及其作为非热量甜味剂的作用。

医学: 由于其非热量性质,探索其在管理糖尿病和肥胖方面的潜在益处。

作用机制

罗汉果甜苷 I 通过与舌头上的味觉受体相互作用来发挥其甜味作用。具体而言,它与 T1R2 和 T1R3 味觉受体亚基结合,它们是 G 蛋白偶联受体家族的一部分。 这种结合触发信号转导途径,最终导致甜味的感知 . 此外,罗汉果甜苷 I 在肝脏中代谢,在那里它经历 I 期和 II 期代谢,导致形成甜菊糖及其随后排泄 .

相似化合物的比较

罗汉果甜苷 I 是一个甜菊糖苷家族的一部分,其中包括:

- 甜菊糖苷

- 罗汉果甜苷 A

- 罗汉果甜苷 B

- 罗汉果甜苷 C

- 罗汉果甜苷 D

- 罗汉果甜苷 E

- 罗汉果甜苷 F

- 杜科苷 A

- 覆盆子苷

与这些化合物相比,罗汉果甜苷 I 由于其特定的糖基化模式而独一无二,这有助于其独特的甜味特性和稳定性。 例如,罗汉果甜苷 A 以其高甜度强度而闻名,但可能具有苦味的后味,而罗汉果甜苷 I 提供更平衡的甜味,苦味更少 .

生物活性

Rebaudioside I (Reb I) is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its sweetness and potential health benefits. This article delves into the biological activities associated with Reb I, supported by various research findings, data tables, and case studies.

Overview of this compound

Reb I is one of several glycosides extracted from the stevia plant. It is characterized by its high sweetness potency—approximately 250-450 times sweeter than sucrose—and its non-caloric nature, making it an appealing alternative sweetener in food and beverages.

1. Antidiabetic Properties

Research indicates that Reb I may influence glucose metabolism. Steviol glycosides, including Reb I, have shown potential in enhancing glucose uptake in various cell types, mimicking insulin effects. A study demonstrated that these compounds activate the PI3K/Akt signaling pathway, which is crucial for glucose transport in cells .

Table 1: Effects of Steviol Glycosides on Glucose Transport

| Compound | Cell Type | Effect on Glucose Transport |

|---|---|---|

| Rebaudioside A | HL-60 human leukemia cells | Increased uptake |

| Stevioside | SH-SY5Y neuroblastoma cells | Enhanced transport |

| This compound | Rat fibroblasts | Mimicked insulin response |

2. Antihypertensive Effects

Reb I has been linked to vasorelaxation properties, potentially lowering blood pressure. Studies suggest that steviol glycosides can inhibit calcium influx into vascular smooth muscle cells, leading to relaxation and reduced vascular resistance .

3. Anti-inflammatory Activity

Preliminary research indicates that Reb I may possess anti-inflammatory properties. Steviol glycosides have been shown to modulate inflammatory pathways, potentially reducing markers of inflammation in various models .

4. Antioxidant Activity

Reb I exhibits antioxidant effects, which help mitigate oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

5. Gut Microbiota Modulation

Table 2: Impact of Rebaudioside on Gut Microbiota

| Microbial Species | Effect of Rebaudioside |

|---|---|

| Lactobacillus plantarum | Promoted growth |

| E. coli O157:H7 | No significant effect |

| Staphylococcus aureus | Inhibited growth |

Case Studies and Research Findings

- Study on Insulin Sensitivity : A study involving rats demonstrated that dietary supplementation with Reb I did not alter blood glucose levels but normalized lipid metabolism and protected organs from damage associated with diabetes .

- Safety Evaluations : Comprehensive safety assessments have confirmed that steviol glycosides, including Reb I, pose no significant health risks when consumed within recommended limits .

- Mitochondrial Function Study : Research focusing on long-term Reb A (closely related to Reb I) consumption during reproductive stages indicated no adverse effects on mitochondrial function or cardiac health, reinforcing the safety profile of steviol glycosides .

Conclusion and Future Directions

The biological activities of this compound highlight its potential as a beneficial compound in dietary applications. Its effects on glucose metabolism, hypertension, inflammation, and gut health present promising avenues for further research. Future studies should aim to elucidate the molecular mechanisms underlying these effects and explore the long-term impacts of Reb I consumption in diverse populations.

As interest in natural sweeteners continues to grow, understanding the full spectrum of biological activities associated with this compound will be essential for its integration into health-oriented dietary strategies.

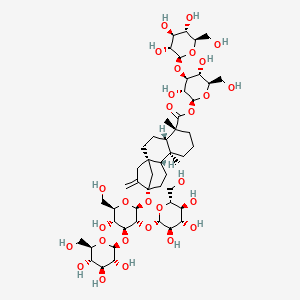

属性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。